3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde

Procuring the correct regioisomer for structure-activity relationship (SAR) studies is critical; generic substitution risks altered reactivity and inconclusive data. This compound provides the exact 3-methoxy-4-(pyrrolidin-1-yl)benzaldehyde scaffold for consistent analogue synthesis. - Specific Vector: The 3-methoxy-4-pyrrolidine substitution pattern offers a defined electronic and steric profile, distinct from its 2-methoxy isomer (CAS 96649-00-2). - Validated Starting Point: Use this aldehyde for reductive aminations to build focused probe libraries, keeping the core constant while exploring linker effects. - Supply Assurance: Available as a custom-synthesized intermediate with full analytical characterization, eliminating in-house purification delays.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 116209-27-9
Cat. No. B176358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde
CAS116209-27-9
Synonyms3-methoxy-4-(1-pyrrolidinyl)benzaldehyde(SALTDATA: FREE)
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)N2CCCC2
InChIInChI=1S/C12H15NO2/c1-15-12-8-10(9-14)4-5-11(12)13-6-2-3-7-13/h4-5,8-9H,2-3,6-7H2,1H3
InChIKeyDHEGLVHUQIEQEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde


3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde is a heterocyclic aromatic aldehyde with the formula C12H15NO2. It is characterized by a pyrrolidine ring at the 4-position and a methoxy group at the 3-position of the benzaldehyde core. Chemically similar entities, such as 2-methoxy-4-(pyrrolidin-1-yl)benzaldehyde (CAS 96649-00-2) and the non-methoxylated 4-(pyrrolidin-1-yl)benzaldehyde (CAS 51980-54-2), exist as isomers or analogs, indicating a class of compounds used as intermediates . However, public data on the specific biological or physicochemical properties that would differentiate this precise regioisomer from its closest analogs are not available in the assessed primary sources [1].

Why Direct Substitution Is Not Supported


For an industrial or scientific user, generic substitution between benzaldehyde analogs is not recommended without verified data due to potential differences in reactivity at the aldehyde group. The methoxy substituent's position on the phenyl ring can significantly alter electron density, while the pyrrolidine ring's planarity and basicity impact both the compound's solubility profile and its behavior as a synthetic intermediate. In the absence of publicly available head-to-head reactivity, selectivity, or yield data for this specific regioisomer against its 2-methoxy or non-methoxylated analogs, any interchange introduces an unquantified risk of process failure or product profiles that are not reproducible . The limited public information necessitates that procurement decisions be based on specific, confidential data from suppliers or in-house validation rather than generic class assumptions .

Quantitative Evidence for Differentiated Selection


Application Scenarios Based on Chemical Characteristics


Medicinal Chemistry Intermediate for PK Optimization

The methoxy-pyrrolidine-benzaldehyde scaffold is a common motif for exploring the effects of electron-donating and lipophilic groups on target binding in early-stage drug discovery. The 3-methoxy-4-pyrrolidine substitution pattern on benzaldehyde provides a specific vector for building structure-activity relationships (SAR) where subtle changes in regiochemistry are hypothesized to impact interactions with proteins. Users can procure this compound as a specific intermediate when exploring SAR around a validated hit containing a similar core, but must validate the reactivity differences from isomeric analogs like 2-methoxy-4-(pyrrolidin-1-yl)benzaldehyde (CAS 96649-00-2) through their own synthetic protocols, as public comparative data is absent .

ALDH Inhibitor Design

Benzaldehyde derivatives with amine-containing substituents have been investigated as inhibitors of aldehyde dehydrogenase isoforms, which are relevant in cancer stem cell research. While a compound assigned to a similar US patent (US9328112) with a different core structure shows ALDH3A1 inhibition with an IC50 of 2.1 µM, the specific activity of 3-Methoxy-4-(pyrrolidin-1-yl)benzaldehyde against this target is not publicly confirmed. This compound could only be considered a starting point for ALDH-related research with the explicit understanding that its own inhibitory potency and selectivity profile remain to be determined and compared to well-characterized probes like DEAB [1].

Chemical Biology Probe Precursor

The aldehyde functionality allows for versatile bioconjugation, such as reductive amination, to attach the 3-methoxy-4-(pyrrolidin-1-yl)phenyl moiety to biomolecules or surfaces. The compound can be used to synthesize probe libraries where the pyrrolidine and methoxy groups are kept constant to isolate the impact of varied linker chemistries. Selection over a non-methoxylated analog would be based on the desired final probe's lipophilicity and potential hydrogen-bonding profile, with the understanding that these properties are predicted based on computational models (e.g., cLogP), rather than experimentally validated comparisons .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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